4-{4-[2-(5-Chloro-2-methoxybenzamido)ethyl]phenyl}butanoic acid
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Overview
Description
4-{4-[2-(5-Chloro-2-methoxybenzamido)ethyl]phenyl}butanoic acid is an organic compound with a complex structure It is characterized by the presence of a butanoic acid moiety attached to a phenyl ring, which is further substituted with a 5-chloro-2-methoxybenzamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[2-(5-Chloro-2-methoxybenzamido)ethyl]phenyl}butanoic acid typically involves multiple steps. One common method starts with the preparation of 5-chloro-2-methoxybenzoic acid, which is then converted into its corresponding acid chloride. This intermediate is reacted with 4-aminophenethylamine to form the amide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-{4-[2-(5-Chloro-2-methoxybenzamido)ethyl]phenyl}butanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide linkage can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of 5-chloro-2-hydroxybenzamido derivative.
Reduction: Formation of 5-chloro-2-methoxybenzylamine derivative.
Substitution: Formation of 5-methoxy-2-substituted benzamido derivative.
Scientific Research Applications
4-{4-[2-(5-Chloro-2-methoxybenzamido)ethyl]phenyl}butanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{4-[2-(5-Chloro-2-methoxybenzamido)ethyl]phenyl}butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the 5-chloro-2-methoxybenzamido group is crucial for its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- **4-(4-Chloro-2-m
Properties
CAS No. |
61629-73-0 |
---|---|
Molecular Formula |
C20H22ClNO4 |
Molecular Weight |
375.8 g/mol |
IUPAC Name |
4-[4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]phenyl]butanoic acid |
InChI |
InChI=1S/C20H22ClNO4/c1-26-18-10-9-16(21)13-17(18)20(25)22-12-11-15-7-5-14(6-8-15)3-2-4-19(23)24/h5-10,13H,2-4,11-12H2,1H3,(H,22,25)(H,23,24) |
InChI Key |
WAEDEGWSINFQQR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)CCCC(=O)O |
Origin of Product |
United States |
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